molecular formula C12H20N2O3 B3166737 Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 913575-12-9

Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B3166737
CAS RN: 913575-12-9
M. Wt: 240.30 g/mol
InChI Key: QCPJJHMDEDMYKA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the molecular formula C11H20N2O2 . It is also known as 8-Boc-3,8-diaza-bicyclo[3.2.1]octane . This compound is a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate were not found in the search results, it is known that similar compounds can be synthesized from tert-butyl 8-benzyl-3,8-diaza-bicyclo[3.2.1]octane-3-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.29 . It is a solid at room temperature . .

Scientific Research Applications

Asymmetric Synthesis and Molecular Structures

  • Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate is instrumental in the asymmetric synthesis of complex organic compounds. For instance, it plays a crucial role in synthesizing the tropane alkaloid (+)-pseudococaine, showcasing its utility in creating biologically significant structures (Brock et al., 2012).
  • Its derivatives, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, have been synthesized and analyzed for their molecular structures, contributing to the understanding of bicyclic compounds in chemistry (Moriguchi et al., 2014).

Conformational Studies and Synthesis Methods

  • The compound and its analogs have been the focus of various conformational studies, providing insights into the structural and electronic properties of bicyclic systems. These studies help in understanding how molecular structure affects chemical behavior (Diez et al., 1991).
  • Research has also focused on refining synthesis methods for such compounds, leading to more efficient production techniques. This is crucial for creating complex molecules for use in pharmaceuticals and materials science (Maton et al., 2010).

Application in Nematicidal Activity

  • Recent research has explored the application of tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate derivatives in nematicidal activity. This demonstrates its potential utility in agriculture and pest control, particularly in targeting specific nematodes (Xu et al., 2021).

Diverse Chemical Transformations

  • The compound's derivatives have been used to study diverse chemical transformations, such as iodolactamization, which is a key step in synthesizing certain pharmacologically active compounds (Campbell et al., 2009).
  • Its role in facilitating unusual by-products through non-synchronous reactions also highlights its importance in understanding complex chemical pathways (MacorJohn et al., 1998).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

tert-butyl 3-hydroxyimino-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(15)14-9-4-5-10(14)7-8(6-9)13-16/h9-10,16H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPJJHMDEDMYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(=NO)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697103
Record name tert-Butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate

CAS RN

913575-12-9
Record name tert-Butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate
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